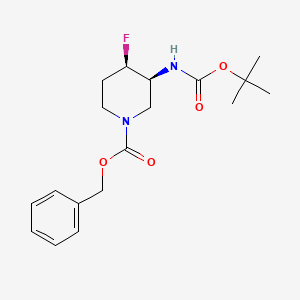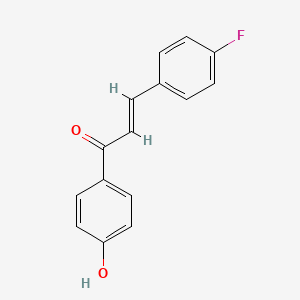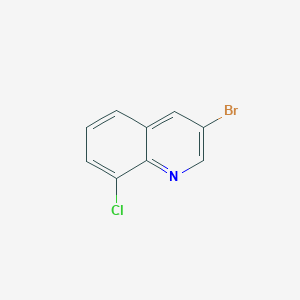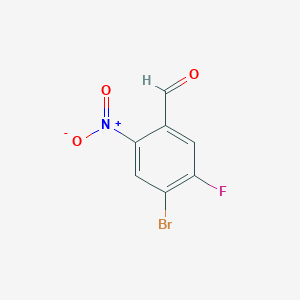
4-Bromo-5-fluoro-2-nitrobenzaldehyde
Overview
Description
4-Bromo-5-fluoro-2-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFNO3 and a molecular weight of 248.01 g/mol . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that nitrobenzaldehydes are often used in the synthesis of various organic compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.
Mode of Action
The mode of action of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is likely to involve nucleophilic substitution and oxidation reactions . In these reactions, the compound can act as an electrophile, reacting with nucleophiles in the system. The bromine, fluorine, and nitro groups on the benzaldehyde ring can influence the reactivity of the compound, potentially enhancing its electrophilic nature .
Biochemical Pathways
Given its potential use in the synthesis of various organic compounds , it could be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize.
Pharmacokinetics
The compound’s molecular weight (2480060 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the bromine, fluorine, and nitro groups could also influence its metabolism and excretion .
Result of Action
Given its potential use in the synthesis of various organic compounds , its effects could vary widely depending on the specific reactions it is involved in and the compounds it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment . Additionally, the compound’s stability could be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-fluoro-2-nitrobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It can participate in various chemical reactions, including condensation to form Schiff bases . The compound interacts with enzymes, proteins, and other biomolecules through its functional groups. For example, the nitro group can increase the compound’s polarity, impacting its solubility in various solvents . These interactions are crucial for understanding the compound’s behavior in biochemical systems.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can participate in free radical reactions, nucleophilic substitution, and oxidation . These reactions are facilitated by the presence of the bromine and nitro groups on the benzene ring, which significantly influence the electronic and steric properties of the molecule . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies can provide insights into the compound’s behavior over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with toxic or adverse effects observed at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical systems and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-fluorobenzaldehyde, followed by oxidation to introduce the nitro group . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-nitrobenzaldehyde undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as solvent.
Major Products Formed:
Reduction: 4-Bromo-5-fluoro-2-nitroaniline.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 4-Bromo-5-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-5-fluoro-2-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-5-nitrobenzaldehyde
- 4-Bromo-2-nitrobenzaldehyde
- 2-Fluoro-5-nitrobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
Comparison: 4-Bromo-5-fluoro-2-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups, which impart distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to its analogs, which may lack one or more of these functional groups .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVJBVDPZARKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

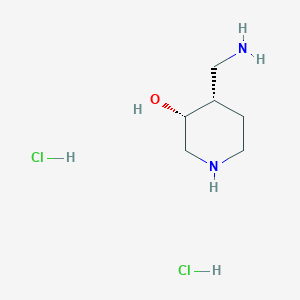
![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
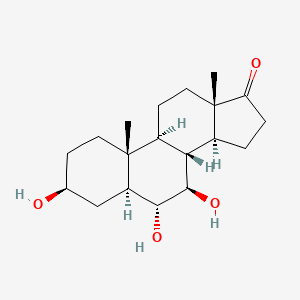
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
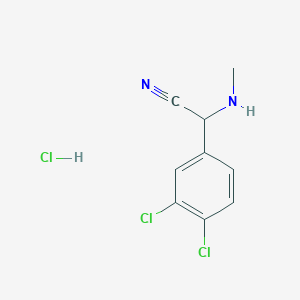
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)
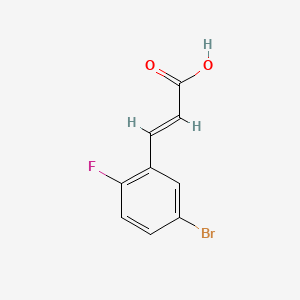
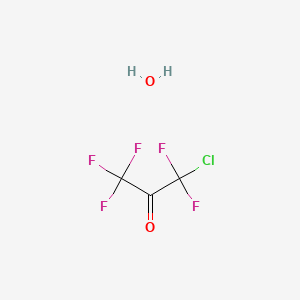
![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)
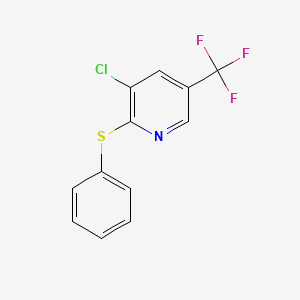
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
